N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)-2-phenylacetamide
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Overview
Description
N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)-2-phenylacetamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core, a pyrido[1,2-a]pyrimidine moiety, and a phenylacetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)-2-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the pyrido[1,2-a]pyrimidine moiety through nucleophilic substitution reactions. The final step involves the attachment of the phenylacetamide group under specific reaction conditions, such as the use of appropriate solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)-2-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives
Scientific Research Applications
N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)-2-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)-1-naphthamide
- N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)dodecanamide
- 4-fluoro-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide
Uniqueness
N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)-2-phenylacetamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its quinazoline core, pyrido[1,2-a]pyrimidine moiety, and phenylacetamide group contribute to its versatility and potential for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O3S/c31-22(14-17-8-2-1-3-9-17)28-30-24(33)19-10-4-5-11-20(19)27-25(30)34-16-18-15-23(32)29-13-7-6-12-21(29)26-18/h1-13,15H,14,16H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHMQJNQNVEFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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